molecular formula C16H14N2O2 B5054802 2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide

2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide

Cat. No. B5054802
M. Wt: 266.29 g/mol
InChI Key: RPODRDDGICPFQP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide can be represented by the SMILES string N#CC(C=C1)=CC=C1OCC(N(C)C)=O . This indicates that the compound contains a cyanophenoxy group attached to an acetamide group.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide is the phosphodiesterase 4 (PDE4) enzyme . This enzyme plays a key role in regulating inflammatory cytokine production, which is expressed in keratinocytes and immune cells .

Mode of Action

2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide acts by inhibiting PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) . This compound’s structure contains a boron atom, which facilitates skin penetration and binding to the bimetal center of the PDE4 enzyme .

Biochemical Pathways

By inhibiting PDE4, 2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide affects the cAMP-dependent pathway . Elevated cAMP levels can decrease the proinflammatory response associated with conditions like atopic dermatitis .

Pharmacokinetics

It’s known that the compound’s structure allows for effective skin penetration , which suggests good bioavailability when applied topically.

Result of Action

The inhibition of PDE4 and the subsequent increase in cAMP levels lead to a broad-spectrum anti-inflammatory activity . This results in an improvement in disease severity, reduction in the risk of infection, and reduction in the signs and symptoms in patients 2 years old and older .

Action Environment

The action, efficacy, and stability of 2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide can be influenced by various environmental factors. For instance, the chemoenzymatic synthesis of a similar compound was found to be most effective under specific conditions, including a certain reaction temperature and shaking rate . .

properties

IUPAC Name

2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-18(14-5-3-2-4-6-14)16(19)12-20-15-9-7-13(11-17)8-10-15/h2-10H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPODRDDGICPFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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